1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one
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Overview
Description
1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the But-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with but-2-yn-1-yl halide under basic conditions.
Attachment of the Pyrimidine Moiety: The final step involves the coupling of the sulfonylated piperidine with a pyrimidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the but-2-yn-1-yl group and the sulfonyl moiety makes it particularly versatile for various applications.
Properties
CAS No. |
647025-10-3 |
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Molecular Formula |
C18H25N3O4S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-but-2-ynoxypiperidin-1-yl)sulfonyl-5-pyrimidin-2-ylpentan-2-one |
InChI |
InChI=1S/C18H25N3O4S/c1-2-3-14-25-17-8-12-21(13-9-17)26(23,24)15-16(22)6-4-7-18-19-10-5-11-20-18/h5,10-11,17H,4,6-9,12-15H2,1H3 |
InChI Key |
WFQFIPUQIRGCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1CCN(CC1)S(=O)(=O)CC(=O)CCCC2=NC=CC=N2 |
Origin of Product |
United States |
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